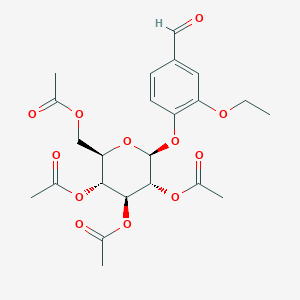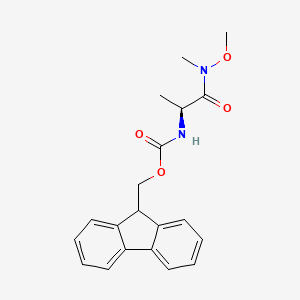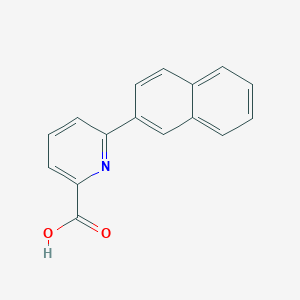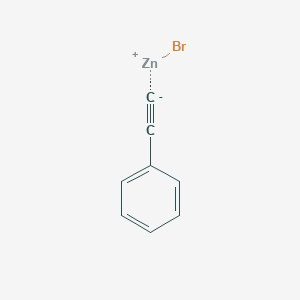
Zinc, bromo(phenylethynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc, bromo(phenylethynyl)- is an organozinc compound that features a zinc atom bonded to a bromo(phenylethynyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinc, bromo(phenylethynyl)- typically involves the reaction of phenylethynyl bromide with a zinc reagent. One common method is the use of zinc dust in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of zinc, bromo(phenylethynyl)- may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Zinc, bromo(phenylethynyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced to form zinc metal and phenylethynyl bromide.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed:
Oxidation: Zinc oxide and phenylethynyl derivatives.
Reduction: Zinc metal and phenylethynyl bromide.
Substitution: Various substituted phenylethynyl compounds depending on the nucleophile used.
Scientific Research Applications
Zinc, bromo(phenylethynyl)- has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: Used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of zinc, bromo(phenylethynyl)- involves its ability to participate in various chemical reactions due to the presence of the reactive bromo(phenylethynyl) group. This group can undergo substitution, addition, and other reactions, making the compound versatile in synthetic applications. The zinc atom can also coordinate with other molecules, facilitating catalytic processes .
Comparison with Similar Compounds
Zinc bromide: Used in organic synthesis and as a catalyst.
Phenylethynyl bromide: A precursor in the synthesis of zinc, bromo(phenylethynyl)-.
Organozinc halides: Similar compounds with different halides (e.g., zinc, chloro(phenylethynyl)-).
Uniqueness: Zinc, bromo(phenylethynyl)- is unique due to the combination of the zinc atom and the bromo(phenylethynyl) group, which imparts distinct reactivity and versatility in chemical reactions compared to other organozinc halides .
Properties
IUPAC Name |
bromozinc(1+);ethynylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-7H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXCXJQXSQLLQV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#CC1=CC=CC=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
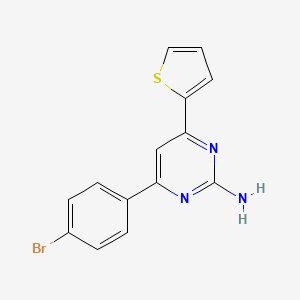
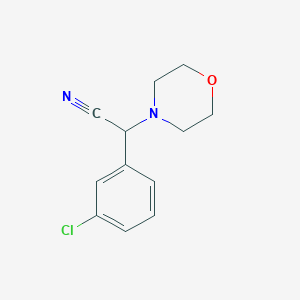
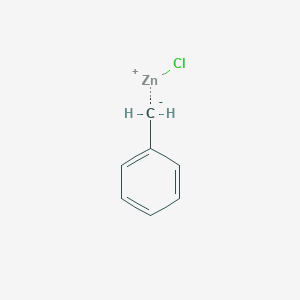

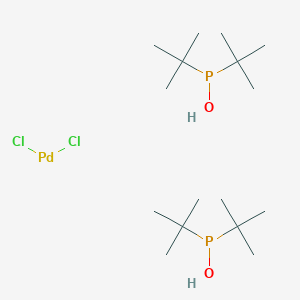
![4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B6316860.png)
![5-Phenethyl-benzo[d]isoxazol-3-ol](/img/structure/B6316867.png)



![1,1-Dioxo-1H-1lambda*6*-benzo[b]thiophene-6-sulfonyl chloride](/img/structure/B6316892.png)
